4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
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Overview
Description
4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a methoxy group, a triazole ring, and a sulfanylacetyl group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazide with a thiol-containing acetyl compound under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the benzohydrazide precursor using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling reaction: The final step involves coupling the triazole-containing intermediate with the methoxy-substituted benzohydrazide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The methoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
1,2,4-triazole derivatives: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
4-methoxy-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is unique due to the combination of its methoxy, triazole, and sulfanylacetyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9-4-2-8(3-5-9)11(19)16-15-10(18)6-21-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTHRDLBQNPRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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